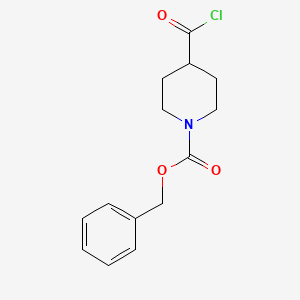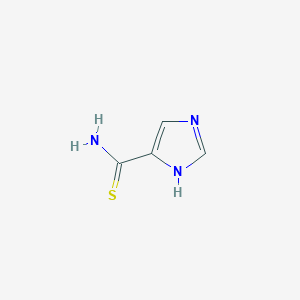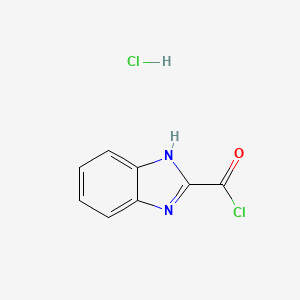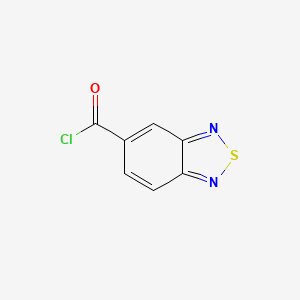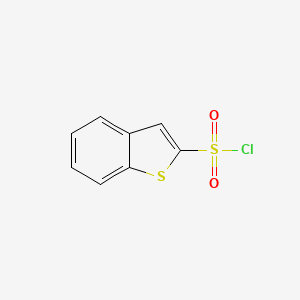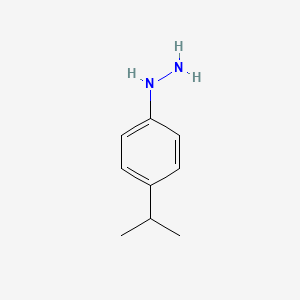
(4-イソプロピルフェニル)ヒドラジン
概要
説明
(4-Isopropylphenyl)hydrazine is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with an isopropyl group at the para position
科学的研究の応用
(4-Isopropylphenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Analytical Chemistry: It is used in the derivatization of carbohydrates for detection and analysis by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry.
作用機序
Target of Action
It’s known that hydrazones and quinolines, which are structurally similar to (4-isopropylphenyl)hydrazine, exhibit a wide variety of biological activities .
Mode of Action
It’s suggested that the presence of the hydrazone group and the isopropyl phenyl group in the molecule may contribute to its biological activity .
Biochemical Pathways
Hydrazones and quinolines are known to interact with various biochemical pathways, leading to diverse biological and pharmacological properties .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests that it might have good bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit antibacterial and antitubercular activities .
生化学分析
Biochemical Properties
(4-Isopropylphenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. (4-Isopropylphenyl)hydrazine acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders .
Cellular Effects
(4-Isopropylphenyl)hydrazine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Isopropylphenyl)hydrazine has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of (4-Isopropylphenyl)hydrazine involves its interaction with specific biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, (4-Isopropylphenyl)hydrazine can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Isopropylphenyl)hydrazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (4-Isopropylphenyl)hydrazine remains stable under controlled conditions but can degrade when exposed to light and air. Long-term exposure to (4-Isopropylphenyl)hydrazine has been associated with alterations in cellular homeostasis and increased oxidative stress .
Dosage Effects in Animal Models
The effects of (4-Isopropylphenyl)hydrazine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by modulating neurotransmitter levels and improving cognitive function. At high doses, (4-Isopropylphenyl)hydrazine can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
(4-Isopropylphenyl)hydrazine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of (4-Isopropylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs), facilitating its uptake and distribution in target tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
(4-Isopropylphenyl)hydrazine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the mitochondria and cytoplasm, where it interacts with enzymes involved in energy production and oxidative stress response. Additionally, post-translational modifications and targeting signals play a role in directing (4-Isopropylphenyl)hydrazine to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
(4-Isopropylphenyl)hydrazine can be synthesized through the reduction of the corresponding nitro compound, (4-isopropylphenyl)nitrobenzene. The reduction can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst.
Another method involves the reaction of (4-isopropylphenyl)hydrazine hydrochloride with sodium hydroxide to yield (4-isopropylphenyl)hydrazine .
Industrial Production Methods
Industrial production of (4-isopropylphenyl)hydrazine typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Isopropylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azo compound.
Reduction: Further reduction can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
- (4-Methylphenyl)hydrazine
- (4-Ethylphenyl)hydrazine
- (4-Propylphenyl)hydrazine
Uniqueness
(4-Isopropylphenyl)hydrazine is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in biological activity and chemical behavior compared to other similar compounds.
特性
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYATZFJUOXJFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369808 | |
| Record name | (4-isopropylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63693-65-2 | |
| Record name | (4-isopropylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
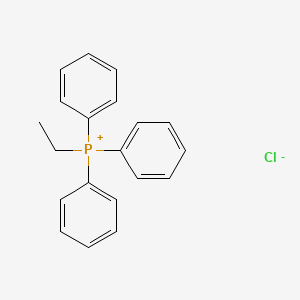
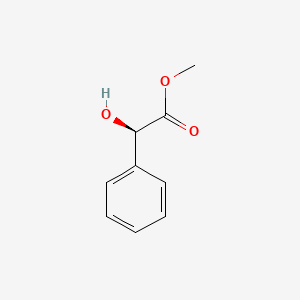
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)

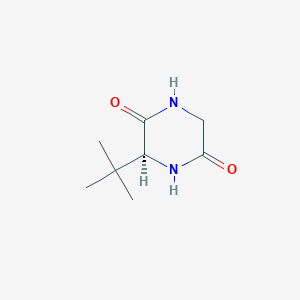
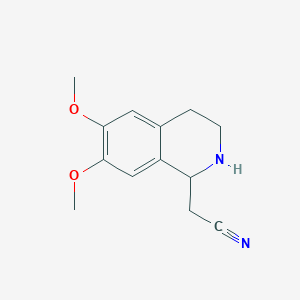
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)


